Acide 3-bromo-4,5-dihydroxybenzoïque

Vue d'ensemble

Description

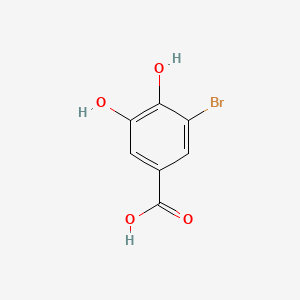

3-bromo-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 4,5-dihydroxybenzoic acid carrying an additional bromo substituent at position 3. It has a role as an algal metabolite and a marine xenobiotic metabolite. It is a member of bromobenzenes and a dihydroxybenzoic acid. It derives from a benzoic acid. It is a conjugate acid of a 3-bromo-4,5-dihydroxybenzoate.

Applications De Recherche Scientifique

Applications médicales

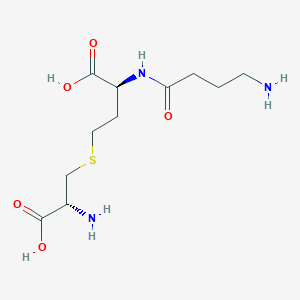

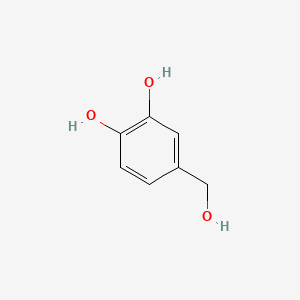

L’acide 3-bromo-4,5-dihydroxybenzoïque a montré un potentiel dans le domaine médical en raison de ses capacités biochimiques et antioxydantes. Il fait partie du groupe des acides hydroxybenzoïques, connus pour leurs bienfaits pour la santé, notamment leurs propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses {svg_1}. Ce composé pourrait jouer un rôle déterminant dans le développement de nouveaux traitements pour les maladies et affections chroniques.

Industrie cosmétique

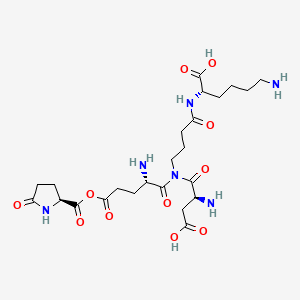

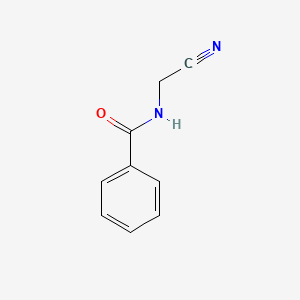

En cosmétique, les propriétés antioxydantes de l’this compound peuvent être exploitées pour protéger les cellules de la peau contre les dommages oxydatifs. Il active la voie Nrf2/HO-1, qui est essentielle pour maintenir la santé de la peau et prévenir le vieillissement causé par le stress oxydatif {svg_2}.

Technologie alimentaire

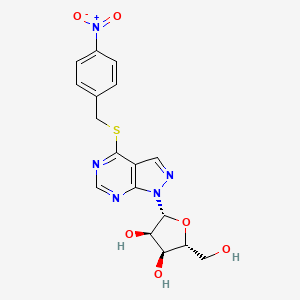

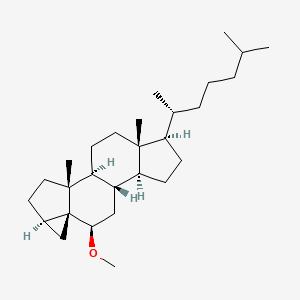

Les acides hydroxybenzoïques, y compris l’this compound, sont importants dans la technologie alimentaire pour leurs caractéristiques organoleptiques. Ils contribuent aux saveurs et aux arômes typiques de divers aliments. De plus, leur nature antioxydante contribue à préserver la qualité des aliments et à prolonger leur durée de conservation {svg_3}.

Science de l’environnement

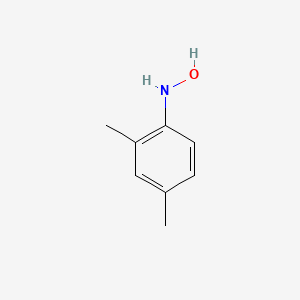

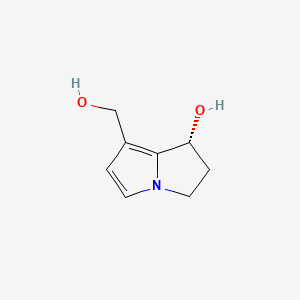

Le rôle du composé en science de l’environnement est lié à sa présence dans les algues marines, où il contribue à l’équilibre écologique et aux mécanismes de défense chimique. Les bromophénols dérivés des algues marines, qui comprennent des composés comme l’this compound, ont été étudiés pour leur bioactivité et leurs applications environnementales potentielles {svg_4}.

Science des matériaux

L’this compound a des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés biochimiques spécifiques. Ses caractéristiques structurelles peuvent influencer les propriétés physiques et chimiques des matériaux, ce qui le rend précieux pour la recherche dans ce domaine {svg_5}.

Chimie analytique

En chimie analytique, l’this compound peut être utilisé comme réactif ou comme étalon pour diverses techniques analytiques. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation en chromatographie et en spectrométrie, aidant à l’identification et à la quantification des substances {svg_6}.

Mécanisme D'action

Target of Action

It’s known that similar compounds can interact with various cellular components, influencing their function and leading to a range of biological effects .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function. This can result in a variety of downstream effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

The downstream effects of these interactions would depend on the specific pathways involved .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

Given the compound’s potential range of targets and pathways, it could have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-dihydroxybenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Bromo-4,5-dihydroxybenzoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix components . This inhibition is significant in the context of diseases such as cancer and atherosclerosis, where MMP-9 activity is often upregulated. Additionally, 3-Bromo-4,5-dihydroxybenzoic acid interacts with glutathione-related enzymes, enhancing the production of reduced glutathione, a critical antioxidant in cellular defense mechanisms .

Cellular Effects

3-Bromo-4,5-dihydroxybenzoic acid exerts various effects on different cell types and cellular processes. In human keratinocytes, it has been observed to enhance the levels of glutathione-related enzymes and increase the production of reduced glutathione . This compound also shows photoprotective effects on human keratinocytes exposed to ultraviolet B-mediated oxidative stress . Furthermore, it inhibits the proliferation and migration of vascular smooth muscle cells, which is crucial in the context of atherosclerosis and restenosis .

Molecular Mechanism

The molecular mechanism of 3-Bromo-4,5-dihydroxybenzoic acid involves several pathways. It inhibits the activity of MMP-9 by decreasing its expression levels . Additionally, it enhances the production of reduced glutathione by upregulating the expression of glutathione synthesizing enzymes . The compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by inhibiting the phosphorylation of p38, a key protein in this pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4,5-dihydroxybenzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 3-Bromo-4,5-dihydroxybenzoic acid can lead to sustained inhibition of MMP-9 activity and prolonged enhancement of glutathione production .

Dosage Effects in Animal Models

The effects of 3-Bromo-4,5-dihydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits MMP-9 activity and enhances glutathione production without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Bromo-4,5-dihydroxybenzoic acid is involved in several metabolic pathways. It is metabolized by enzymes such as tyrosine hydroxylase, which converts it into various intermediates, including 4-hydroxybenzaldehyde and 3-bromo-4-hydroxybenzaldehyde . These intermediates further participate in biochemical reactions, contributing to the overall metabolic flux and affecting metabolite levels.

Transport and Distribution

Within cells and tissues, 3-Bromo-4,5-dihydroxybenzoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-Bromo-4,5-dihydroxybenzoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biochemical effects.

Propriétés

IUPAC Name |

3-bromo-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQCHNCFZFEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210123 | |

| Record name | Protocatechuic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-46-1 | |

| Record name | 3-Bromo-4,5-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechuic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocatechuic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)

![3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B1196566.png)